5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features both imidazo and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,8-dichloroimidazo[1,5-a]pyrazine with tetrahydro-2H-pyran-4-yl derivatives in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrazine Derivatives: Compounds with similar core structures but different substituents.
Tetrahydro-2H-pyran Derivatives: Compounds featuring the tetrahydro-2H-pyran moiety with various functional groups.
Uniqueness
5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine is unique due to its specific combination of imidazo and pyrazine rings with dichloro and tetrahydro-2H-pyran substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11Cl2N3O |
---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
5,8-dichloro-3-(oxan-4-yl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H11Cl2N3O/c12-9-6-14-10(13)8-5-15-11(16(8)9)7-1-3-17-4-2-7/h5-7H,1-4H2 |
InChI Key |
AQNMGEPUCJXHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C3N2C(=CN=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.